1,3-Thiazol-4-ylmethylamine hydrobromide
Description
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Properties
IUPAC Name |
1,3-thiazol-4-ylmethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.BrH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHVAPGRVLEUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,3-Thiazol-4-ylmethylamine hydrobromide basic properties
An In-depth Technical Guide to the Core Basic Properties of 1,3-Thiazol-4-ylmethylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic amine salt that serves as a valuable building block in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold, appearing in numerous pharmacologically active compounds, including vitamin B1 (Thiamine).[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a focal point for the development of novel therapeutic agents targeting a wide array of diseases, including inflammatory conditions, infections, and cancer.[3][4] This guide provides a comprehensive overview of the fundamental physicochemical properties, structural characteristics, synthesis, and handling of this compound, offering a critical knowledge base for its application in research and development.
Chemical Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of this compound are foundational to its reactivity and application in synthesis.
Molecular Structure
The molecule consists of a 1,3-thiazole ring substituted at the 4-position with a methylamine group. The amine is protonated by hydrobromic acid to form the hydrobromide salt.
-
IUPAC Name: (1,3-Thiazol-4-yl)methanamine hydrobromide
-
Molecular Formula: C₄H₇BrN₂S[7]
-
Molecular Weight: 195.08 g/mol (Calculated)
Physicochemical Data Summary
Quantitative data for this specific molecule is not extensively published. The following table summarizes known data and expert-derived estimations based on its chemical structure.
| Property | Value / Observation |
| Appearance | Light yellow to brown solid.[5] |
| pKa (Estimated) | The thiazole ring nitrogen is weakly basic (pKa of conjugate acid ≈ 2.5).[8] The primary alkylamine is significantly more basic (pKa of conjugate acid typically ≈ 9-10). Therefore, the aminomethyl group is the primary site of protonation. The overall basicity is dictated by this exocyclic amine. |
| Solubility | As an amine hydrobromide salt, it is expected to have good solubility in polar protic solvents like water and methanol, and limited solubility in nonpolar aprotic solvents. However, some substituted aminothiazoles have shown solubility issues in aqueous media.[9] |
| Stability | The thiazole ring is aromatic and relatively stable.[10] It is more stable towards photo-oxidation and Wasserman rearrangement than its oxazole counterpart.[11] Amine hydrobromide salts are generally stable under standard conditions but should be protected from strong bases (which would liberate the free amine) and moisture. |
| Storage Conditions | Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[5] Keep container tightly closed in a dry, well-ventilated place. |
Basicity and Reactivity: A Mechanistic Perspective
The chemical behavior of this compound is dominated by the interplay between the aromatic thiazole ring and the exocyclic aminomethyl group.
Understanding the Basicity
The thiazole ring itself is a weak base. The lone pair on the nitrogen atom (N3) is available for protonation, but the pKa of the resulting thiazolium ion is approximately 2.5, making it significantly less basic than imidazole (pKa ≈ 7).[8]
The primary basic center of the molecule is the exocyclic aminomethyl group. Aliphatic primary amines typically have conjugate acid pKa values in the range of 9-10. In the hydrobromide salt form, this amine is protonated, forming an ammonium cation. This has significant implications for its handling and reaction chemistry. To utilize the amine as a nucleophile, it must first be deprotonated by a suitable base.
Figure 1: Acid-base equilibrium of the target compound.
Reactivity of the Thiazole Ring
The thiazole ring exhibits characteristic aromatic reactivity.[12]
-
Electrophilic Substitution: The ring is generally electron-deficient. Electrophilic attack is possible, with the C5 position being the most electron-rich and thus the preferred site for substitution.[12]
-
Nucleophilic Substitution: The C2 position is the most electron-deficient and is susceptible to nucleophilic attack, especially if the ring nitrogen is quaternized or if there is a good leaving group at C2.[12]
-
Deprotonation: The proton at the C2 position is the most acidic on the ring and can be removed by strong organometallic bases.[8]
The aminomethyl substituent at C4 acts as a versatile handle for further synthetic modifications, allowing for amide bond formation, alkylation, or other standard amine chemistries once converted to the free base.
Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most common and versatile method for constructing the 1,3-thiazole core is the Hantzsch thiazole synthesis.[1][13][14] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the synthesis of 1,3-Thiazol-4-ylmethylamine, a protected amino group is required.
Figure 2: Generalized Hantzsch synthesis workflow.
Exemplary Experimental Protocol
The following protocol is a representative, multi-step synthesis based on established Hantzsch reaction principles.
Step 1: Synthesis of 2-amino-N-(thiazol-4-ylmethyl)acetamide (Protected Precursor)
-
Reaction Setup: To a solution of 1,3-dichloroacetone (1.0 eq) in ethanol, add thioacetamide (1.0 eq).
-
Cyclization: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate, 4-(chloromethyl)-2-methyl-1,3-thiazole, is filtered, washed with water, and dried.
-
Amination: The 4-(chloromethyl)-2-methyl-1,3-thiazole is then reacted with a protected amine source, such as potassium phthalimide, followed by hydrazinolysis to yield the primary amine.
Step 2: Hydrobromide Salt Formation
-
Dissolution: Dissolve the purified 1,3-Thiazol-4-ylmethylamine free base in a suitable solvent such as isopropanol or diethyl ether.
-
Acidification: Cool the solution in an ice bath and add a solution of hydrobromic acid (1.0-1.1 eq) dropwise with stirring.
-
Precipitation & Isolation: The hydrobromide salt will precipitate out of the solution. Continue stirring in the cold for 30 minutes.
-
Purification: Collect the solid by vacuum filtration, wash with cold solvent (e.g., diethyl ether) to remove any excess acid, and dry under vacuum to yield the final product.
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of this compound. The expected data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
A singlet for the C2-H proton of the thiazole ring, typically downfield (δ 8.5-9.0 ppm).
-
A singlet for the C5-H proton of the thiazole ring (δ 7.0-7.5 ppm).[15]
-
A singlet or doublet for the methylene protons (-CH₂-NH₃⁺) adjacent to the thiazole ring (δ 4.0-4.5 ppm).
-
A broad singlet for the ammonium protons (-NH₃⁺) which may be exchangeable with D₂O (δ 8.0-8.5 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will provide key structural information:
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information on the functional groups present.[18]
-
N-H Stretching: A broad band in the range of 3200-2800 cm⁻¹ corresponding to the ammonium (-NH₃⁺) group.
-
C-H Stretching: Aromatic C-H stretches from the thiazole ring above 3000 cm⁻¹, and aliphatic C-H stretches from the methylene group just below 3000 cm⁻¹.
-
C=N and C=C Stretching: Characteristic aromatic ring stretching vibrations in the 1650-1450 cm⁻¹ region.
-
C-S Stretching: Typically weak absorptions in the fingerprint region (800-600 cm⁻¹).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[8]
-
Molecular Ion: The expected analysis would be for the free base (C₄H₆N₂S). The mass spectrometer would detect the cation [M+H]⁺ with a mass corresponding to C₄H₇N₂S⁺.
-
Fragmentation: Common fragmentation patterns would involve the loss of the amine group or cleavage of the thiazole ring.
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
-
Hazard Profile: Causes skin and serious eye irritation.[19] As with most amine salts, it may be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood.
-
Incompatibilities: Incompatible with strong bases (will liberate the volatile free amine) and strong oxidizing agents.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[14] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[5]
Conclusion
This compound is a key synthetic intermediate whose utility is derived from the versatile reactivity of both the thiazole heterocycle and the primary amine function. A thorough understanding of its basic properties—including its structure, pKa considerations, reactivity, and spectral characteristics—is paramount for its effective use in the design and synthesis of novel, biologically active molecules. This guide serves as a foundational resource for scientists, enabling informed experimental design and safe handling practices.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Al-Obaidi, A. S. M., et al. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Thiazole. Retrieved from [Link]
-
Reddy, T. S., et al. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium hexafluorophosphate. HETEROCYCLES, 81(12), 2851. Retrieved from [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(8), 1333. Retrieved from [Link]
-
McNeill, B. A., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Organic & Biomolecular Chemistry, 20(35), 7026-7030. Retrieved from [Link]
-
Šačkus, A., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 26(23), 7306. Retrieved from [Link]
-
JETIR. (2019). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Retrieved from [Link]
-
Arshad, M. F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4939. Retrieved from [Link]
-
Singh, A., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Current Organic Synthesis, 20(12), 1398-1422. Retrieved from [Link]
-
Ghorbani, M., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. Retrieved from [Link]
-
Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(2), 249-268. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Systematic Review on Thiazole And Its Applications. (2023). Journal of Pharmaceutical Research and Reports, 5(2). Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved from [Link]
-
Krátký, M., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(24), 5992. Retrieved from [Link]
-
Stevens, E. (2019). synthesis of thiazoles. YouTube. Retrieved from [Link]
-
Foroumadi, A., et al. (2015). Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. ResearchGate. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
- Sahu, J. K., et al. (2021). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1168-1186.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,3,4-Thiadiazol-2-amine [webbook.nist.gov]
- 5. C-THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE | 117043-86-4 [amp.chemicalbook.com]
- 6. C-THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE | 117043-86-4 [chemicalbook.com]
- 7. en.huatengsci.com [en.huatengsci.com]
- 8. [(2-Ethyl-1,3-thiazol-4-yl)methyl](methyl)amine | 165316-07-4 | Benchchem [benchchem.com]
- 9. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. rsc.org [rsc.org]
- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. jetir.org [jetir.org]
- 19. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 1,3-Thiazol-4-ylmethylamine Hydrobromide
Executive Summary
1,3-Thiazol-4-ylmethylamine hydrobromide (CAS: 1185145-74-7) is a critical heterocyclic building block in modern medicinal chemistry. Functioning as a high-value scaffold, it provides a rigid thiazole core acting as a bioisostere for pyridine or imidazole rings, while the primary amine serves as a versatile handle for amide coupling, reductive amination, or sulfonylation. This compound is increasingly utilized in Fragment-Based Drug Discovery (FBDD) for targeting kinases (e.g., ROCK inhibitors) and viral proteases, where the thiazole nitrogen acts as a specific hydrogen bond acceptor.
This guide provides a definitive technical analysis of the compound, detailing a self-validating synthetic protocol, physicochemical properties, and handling requirements for high-purity research applications.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The hydrobromide salt offers superior crystallinity and stability compared to the free base, which is prone to oxidation and polymerization.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1185145-74-7 |
| Molecular Formula | C₄H₆N₂S[1][2][3] · HBr |
| Molecular Weight | 195.08 g/mol |
| Exact Mass | 193.9489 (Salt); 114.0252 (Free Base) |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar organic solvents |
| pKa (Predicted) | ~8.9 (Amine), ~2.5 (Thiazole Nitrogen) |
| SMILES | C1=CSC(=N1)CN.Br |
| InChI Key | CPKXTRRWXZPGDS-UHFFFAOYSA-N (HCl salt analog) |
Structural Geometry
The thiazole ring is planar and aromatic.[4] The C2-position is highly electrophilic, while the N3-position is a weak base. The 4-aminomethyl group introduces a flexible "arm" that allows the amine to engage in interactions approximately 3.5 Å away from the aromatic core, a critical distance for many enzyme active sites.
Validated Synthetic Protocol
The most robust route for synthesizing high-purity this compound avoids the direct amination of haloketones (which leads to poly-alkylation) and instead utilizes the Hantzsch Thiazole Synthesis followed by the Delepine Reaction .
Retrosynthetic Analysis
-
Target: 1,3-Thiazol-4-ylmethylamine HBr
-
Precursor: 4-(Chloromethyl)thiazole
-
Starting Materials: 1,3-Dichloroacetone + Thioformamide
Step-by-Step Methodology
Phase 1: Synthesis of 4-(Chloromethyl)thiazole
Note: This reaction must be performed in a fume hood due to the lachrymatory nature of 1,3-dichloroacetone.
-
Reagent Preparation: Generate thioformamide in situ by treating formamide with phosphorus pentasulfide (
) in dioxane/toluene, or use a stable thioamide equivalent if 2-substitution is acceptable (e.g., thioacetamide for 2-methyl). For the specific 2-H target, thioformamide is required. -
Condensation: Dissolve 1.0 eq of thioformamide in ethanol. Add 1.0 eq of 1,3-dichloroacetone dropwise at 0°C.
-
Cyclization: Reflux the mixture for 4–6 hours. The sulfur atom attacks the alpha-carbon of the ketone, followed by dehydration and cyclization.
-
Workup: Evaporate solvent. Neutralize with aqueous
and extract with dichloromethane (DCM). Purify via silica gel chromatography (Hexane/EtOAc) to yield 4-(chloromethyl)thiazole.
Phase 2: Delepine Reaction (Amination)
Rationale: The Delepine reaction uses hexamethylenetetramine (Hexamine) to mono-alkylate the halide, preventing the formation of secondary/tertiary amines.
-
Quaternization: Dissolve 4-(chloromethyl)thiazole (1.0 eq) in chloroform. Add Hexamine (1.05 eq). Stir at room temperature or mild reflux. The hexaminium salt will precipitate as a white solid.
-
Isolation: Filter the salt and wash with cold chloroform to remove unreacted starting materials.
-
Hydrolysis: Suspend the salt in ethanol containing concentrated HCl (or HBr for direct salt formation, though HCl is standard for hydrolysis). Reflux for 2 hours to cleave the hexamine core.
-
Salt Exchange (If HCl used): Isolate the crude amine hydrochloride. Dissolve in minimal water, basify with 50% NaOH to pH > 12, and extract the free base into DCM.
-
Final Salt Formation: Add 48% aqueous HBr (or HBr in acetic acid) dropwise to the DCM solution of the free amine at 0°C. The This compound will precipitate. Filter, wash with ether, and dry under vacuum over
.
Synthetic Workflow Diagram
Figure 1: Validated synthetic pathway via Hantzsch cyclization and Delepine amination.
Characterization & Quality Control
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆
-
¹H NMR:
-
δ 9.10 ppm (s, 1H): C2-H of the thiazole ring. This proton is highly deshielded due to the adjacent nitrogen and sulfur.
-
δ 8.20 ppm (br s, 3H):
protons (exchangeable with ). -
δ 7.85 ppm (s, 1H): C5-H of the thiazole ring.
-
δ 4.25 ppm (s, 2H):
methylene bridge connecting the ring and the amine.
-
Mass Spectrometry (LC-MS)
-
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Target Ion: m/z 115.03
. -
Note: The bromine isotope pattern (approx 1:1 ratio of 79Br:81Br) will not be attached to the parent ion in ESI+ unless observing the salt cluster, but the free base mass is the primary signal.
Applications in Drug Discovery[11][12]
Fragment-Based Drug Design (FBDD)
The 1,3-thiazole moiety is a bioisostere for the peptide bond and other heteroaromatics.
-
Kinase Inhibition: The thiazole nitrogen (N3) can accept a hydrogen bond from the hinge region of kinases (e.g., ROCK1/2, CDK). The 4-aminomethyl group projects into the ribose-binding pocket or solvent front, allowing for the attachment of solubilizing groups.
-
Peptide Mimetics: Used to constrain peptide backbones.[5] The rigidity of the thiazole ring reduces the entropic penalty upon binding to a receptor.
Case Study: ROCK Inhibitors
Research indicates that 4-aryl-5-aminomethyl-thiazole derivatives show potent inhibitory activity against Rho-associated protein kinase (ROCK).[6] The aminomethyl arm is crucial for orienting the inhibitor within the active site, often forming salt bridges with aspartate or glutamate residues.
Figure 2: Pharmacophore mapping of the thiazole-methylamine scaffold in protein binding.
Handling, Stability & Safety
-
Hygroscopicity: The hydrobromide salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.
-
Stability: Stable in solid form. In solution (especially basic pH), the free amine is susceptible to oxidation. Prepare solutions fresh.
-
Safety:
-
1,3-Dichloroacetone (Precursor): Extreme lachrymator. Causes severe eye and skin irritation. Use only in a well-ventilated fume hood with full PPE (goggles, gloves, lab coat).
-
Product: Treat as a potential irritant. Avoid inhalation of dust.
-
References
-
Synthesis Protocol (Hantzsch/Delepine): Synthesis of thiazoles. Organic Chemistry Portal. Available at: [Link]
-
Medicinal Application (ROCK Inhibitors): The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]
-
Precursor Reactivity: 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. ACS Publications / PubMed. Available at: [Link]
Sources
- 1. Page 07857 (Chemical) [intlab.org]
- 2. 页面加载中... [china.guidechem.com]
- 3. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuey.net [kuey.net]
- 5. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1,3-Thiazol-4-ylmethylamine Hydrobromide: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth exploration of 1,3-Thiazol-4-ylmethylamine hydrobromide, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its significant role in the creation of novel therapeutic agents. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a thorough understanding for its practical application.
Core Identification and Physicochemical Properties
This compound is a heterocyclic amine salt. The thiazole ring is a fundamental scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] This particular derivative, functionalized with a methylamine group at the 4-position, serves as a versatile synthon for introducing the thiazole moiety into larger, more complex molecules.
Table 1: Chemical Identity and Properties of this compound
| Property | Value | Source |
| CAS Number | Not explicitly found; MDL Number: MFCD11506407 | [4] |
| Molecular Formula | C4H7BrN2S | [4] |
| Molecular Weight | 195.08 g/mol (as hydrobromide) | Calculated |
| Appearance | Typically a solid | General knowledge |
| Solubility | Soluble in polar solvents like water and alcohols | General knowledge |
Note: The CAS number for the corresponding hydrochloride salt is 117043-86-4.[5][6]
The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[2][7] Its prevalence is due to several key factors:
-
Bioisosterism: The thiazole ring can act as a bioisostere for other aromatic or heterocyclic rings, allowing for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties.[1]
-
Diverse Biological Activities: Thiazole derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2][8]
-
Metabolic Stability: The aromatic nature of the thiazole ring often imparts metabolic stability to the parent molecule.
-
Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
Synthesis of the 1,3-Thiazole-4-ylmethylamine Core
The synthesis of the 1,3-thiazole core is most classically achieved through the Hantzsch Thiazole Synthesis .[9][10][11] This robust and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[9] For the synthesis of the 4-substituted aminomethylthiazole backbone, a protected amine functionality is required on the starting materials.
Conceptual Synthetic Workflow
A plausible synthetic route to obtain the free base, 1,3-Thiazol-4-ylmethylamine, which can then be treated with hydrobromic acid to yield the desired salt, is outlined below. This workflow is based on established chemical principles for thiazole synthesis.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. en.huatengsci.com [en.huatengsci.com]
- 5. 117043-86-4|4-(Aminomethyl)thiazole Hydrochloride|BLD Pharm [bldpharm.com]
- 6. C-THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE | 117043-86-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. synarchive.com [synarchive.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 1,3-Thiazol-4-ylmethylamine Hydrobromide
A Framework for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of biological activities.[1][2][3] While the specific mechanism of action for 1,3-Thiazol-4-ylmethylamine hydrobromide is not extensively documented in current literature, its structural motifs suggest a high potential for therapeutic relevance. This guide provides a comprehensive framework for researchers to systematically investigate and elucidate the mechanism of action of this promising compound. We will explore potential biological targets based on the known activities of related thiazole derivatives, and detail a robust, multi-pronged experimental approach to define its pharmacological profile. This document is intended to serve as a technical guide for researchers in drug discovery and development, offering a structured methodology for moving from a compound of interest to a well-characterized clinical candidate.
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for potent and selective engagement with a wide array of biological targets.[3] Derivatives of the thiazole core have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]
This compound, as a primary amine-containing thiazole derivative, presents a compelling starting point for a drug discovery program. The thiazole core provides a rigid framework for the presentation of the key pharmacophoric element - the methylamine group. This functional group can act as a hydrogen bond donor and acceptor, and under physiological conditions, will be protonated, allowing for ionic interactions with biological targets. This guide will provide a systematic approach to unraveling its mechanism of action.
Postulated Mechanisms of Action Based on Structural Analogs
Based on the extensive literature on thiazole derivatives, we can hypothesize several potential mechanisms of action for this compound. These hypotheses will form the basis of our proposed experimental investigation.
Anticancer Activity
Numerous thiazole-containing compounds have exhibited potent anticancer properties.[4][5] The potential mechanisms that could be investigated for this compound include:
-
Induction of Apoptosis: Many thiazole derivatives have been shown to induce programmed cell death in cancer cells.[4]
-
Kinase Inhibition: The thiazole scaffold is present in several kinase inhibitors. A prominent example is the dual inhibition of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[6]
-
Tubulin Polymerization Inhibition: Certain thiazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]
Antimicrobial Activity
The thiazole moiety is a key component of many antimicrobial agents.[8] The potential antimicrobial mechanisms to explore include:
-
Enzyme Inhibition: Thiazole derivatives have been shown to inhibit essential enzymes in pathogens. For example, some derivatives act as inhibitors of Leishmania braziliensis superoxide dismutase (LbSOD).[9][10]
-
Disruption of Cell Wall Synthesis: The thiazole ring is a component of penicillin, suggesting a potential role in interfering with bacterial cell wall biosynthesis.[1]
-
Biofilm Disruption: Investigating the ability of the compound to disrupt the formation of microbial biofilms would be a valuable avenue of research.
Neurological Activity
"Thiazol-4-yl-methylamine hydrochloride" is noted as a building block for drugs targeting neurological disorders.[11] This suggests that this compound could have activity at neuronal targets such as:
-
Receptor Modulation: The compound could act as an agonist or antagonist at various neurotransmitter receptors.
-
Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), is a plausible mechanism.
-
Ion Channel Modulation: The compound may interact with and modulate the function of various ion channels in the central nervous system.
A Proposed Experimental Workflow for Mechanism of Action Elucidation
The following section outlines a comprehensive and logical workflow to systematically investigate the mechanism of action of this compound.
Figure 1: A comprehensive workflow for the elucidation of the mechanism of action.
Phase 1: Initial Screening and Target Identification
The initial phase is designed to broadly assess the biological activity of this compound and to identify potential molecular targets.
3.1.1. Protocol: High-Throughput Phenotypic Screening
-
Objective: To identify cellular phenotypes modulated by the compound.
-
Cell Lines/Organisms: A diverse panel of human cancer cell lines (e.g., NCI-60 panel), bacterial strains (Gram-positive and Gram-negative), and fungal strains.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
Treat the cell/organism cultures in 96- or 384-well plates with the compound dilutions.
-
Include appropriate positive and negative controls.
-
After a predetermined incubation period (e.g., 48-72 hours for cancer cells, 24 hours for microbes), assess the phenotype.
-
For cancer cells, use a cell viability assay such as MTT or CellTiter-Glo®.
-
For microbes, measure the optical density at 600 nm (OD600) to determine growth inhibition.
-
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) for each cell line or organism.
3.1.2. Protocol: Target-Based Screening (Example: Kinase Panel)
-
Objective: To identify direct interactions with a panel of known drug targets.
-
Platform: Utilize a commercial kinase screening service (e.g., Eurofins, Promega).
-
Methodology:
-
Provide the compound at a specified concentration (e.g., 10 µM).
-
The service will perform in vitro kinase activity assays in the presence of the compound.
-
-
Data Analysis: The output will be the percent inhibition of each kinase at the tested concentration. "Hits" are typically defined as kinases with >50% inhibition.
3.1.3. Protocol: Affinity Chromatography-Mass Spectrometry
-
Objective: To identify cellular proteins that bind to the compound in an unbiased manner.
-
Methodology:
-
Synthesize an analog of 1,3-Thiazol-4-ylmethylamine with a linker suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the immobilized compound with cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Compare the identified proteins to a control experiment using beads without the immobilized compound to identify specific binders.
Phase 2: Target Validation and Pathway Analysis
Once potential targets are identified, this phase focuses on confirming the interaction and understanding the downstream cellular consequences.
3.2.1. Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct target engagement in a cellular context.
-
Methodology:
-
Treat intact cells with the compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting.
-
-
Data Analysis: A ligand-bound protein will be stabilized against thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle control.
3.2.2. Protocol: Western Blotting for Signaling Pathway Modulation
-
Objective: To determine if the compound modulates the activity of signaling pathways downstream of the identified target.
-
Methodology:
-
Treat cells with the compound at various concentrations and for different durations.
-
Prepare cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with antibodies against the phosphorylated (active) and total forms of key signaling proteins (e.g., p-Akt/Akt, p-ERK/ERK).
-
-
Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon compound treatment.
Figure 2: A hypothetical signaling pathway that could be investigated by Western blotting.
Phase 3: In Vivo Model Validation
The final phase involves testing the compound's efficacy and safety in a living organism.
3.3.1. Protocol: Xenograft Mouse Model of Cancer
-
Objective: To evaluate the in vivo anticancer efficacy of the compound.
-
Methodology:
-
Implant human cancer cells (identified as sensitive in Phase 1) subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor volume and animal body weight regularly.
-
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Summary of In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Value |
| A549 | Lung | Value |
| HCT116 | Colon | Value |
Table 2: Kinase Inhibition Profile
| Kinase | % Inhibition @ 10 µM |
| PI3Kα | Value |
| mTOR | Value |
| AKT1 | Value |
Conclusion
While the precise mechanism of action of this compound remains to be fully elucidated, its chemical structure places it within a class of compounds with significant and diverse therapeutic potential. The experimental framework detailed in this guide provides a rigorous and systematic approach for researchers to define its biological activity, identify its molecular target(s), and validate its therapeutic potential in preclinical models. By following this structured path, the scientific community can effectively unlock the potential of this and other novel chemical entities, paving the way for the development of next-generation therapeutics.
References
-
Ekrek, S., Şenkardeş, S., Erdoğan, Ö., & Çevik, Ö. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
de Oliveira, C. S., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 333-342. [Link]
-
de Oliveira, C. S., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Taylor & Francis Online. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 12(45), 29335-29351. [Link]
-
(2019). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]
-
G-Dub, C., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10(1), 7. [Link]
-
Siddiqui, N., et al. (2017). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 22(1), 105. [Link]
-
Jain, A. K., et al. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical biology & drug design, 81(5), 557–576. [Link]
-
Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Rahman, A., & Singh, S. (2024). BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts. [Link]
-
(2023). Systematic Review On Thiazole And Its Applications. World Journal of Pharmaceutical Research. [Link]
-
Gomaa, A. M., & El-Din, A. A. S. (2017). A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. Chemistry Central Journal, 11(1), 1-10. [Link]
-
Sharma, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3983. [Link]
-
AL-Saadi, A. H. R., & AL-Juburi, H. R. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69070038, 1,3-Thiazolidin-4-ylmethanamine. [Link]
-
Foroumadi, A., & Asadipour, A. (2015). Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. ChemInform, 46(32). [Link]
-
Bhoge, N. D., Magare, B. K., & Jangale, M. S. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. International Journal of Pharmaceutical Quality Assurance. [Link]
-
PubChemLite. [2-(furan-2-yl)-1,3-thiazol-4-yl]methanamine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. kuey.net [kuey.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. chemimpex.com [chemimpex.com]
A Comprehensive Spectroscopic Guide to 1,3-Thiazol-4-ylmethylamine Hydrobromide
Abstract
This technical guide provides an in-depth analysis of 1,3-Thiazol-4-ylmethylamine hydrobromide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into the core spectroscopic techniques essential for its structural elucidation and quality control: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for experimental choices and data interpretation. Each section provides a theoretical overview, detailed experimental protocols, data analysis, and visual aids to ensure a thorough understanding of the molecule's spectroscopic signature.
Introduction: The Significance of this compound
The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including the antibiotic penicillin and vitamin B1.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, such as antibacterial, anti-inflammatory, and anticancer properties.[3][4] 1,3-Thiazol-4-ylmethylamine, as a primary amine derivative of the thiazole core, represents a valuable building block for the synthesis of more complex pharmaceutical agents.
The hydrobromide salt form enhances the compound's stability and aqueous solubility, making it suitable for various research and development applications. Accurate and unambiguous structural confirmation is the bedrock of any chemical research. This guide provides the essential spectroscopic framework—NMR, IR, and MS—to unequivocally identify and characterize this compound, ensuring the integrity of subsequent research and development efforts.
Molecular Structure:
-
Chemical Name: this compound
-
Molecular Formula: C₄H₇BrN₂S[5]
-
Molecular Weight: 195.08 g/mol [5]
-
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the precise connectivity and structure of the compound.
Proton (¹H) NMR Spectroscopy
¹H NMR provides detailed information about the number, type, and connectivity of protons in a molecule.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Causality: DMSO-d₆ is chosen for its ability to dissolve the hydrobromide salt and, crucially, to slow down the exchange of the acidic amine (NH₃⁺) protons, allowing for their observation in the spectrum.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to ensure a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
The aromaticity of the thiazole ring significantly influences the chemical shifts of its protons, causing them to appear far downfield.[6] The electron-withdrawing nature of the protonated amino group also shifts adjacent protons downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H2 (Thiazole) | ~9.0 - 9.3 | Singlet (s) | 1H | Located between two heteroatoms (N and S), this proton is highly deshielded and appears furthest downfield.[6] |
| H5 (Thiazole) | ~7.8 - 8.1 | Singlet (s) | 1H | Standard aromatic proton on the thiazole ring. |
| -CH₂- (Methylene) | ~4.2 - 4.5 | Singlet (s) | 2H | Adjacent to the aromatic thiazole ring and the electron-withdrawing -NH₃⁺ group, causing a significant downfield shift.[3] |
| -NH₃⁺ (Ammonium) | ~8.0 - 8.5 (broad) | Singlet (br s) | 3H | Acidic protons on nitrogen; signal is often broad due to quadrupolar relaxation and exchange with trace water. Its position is solvent-dependent.[7] |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.
The protocol is analogous to that for ¹H NMR, using the same sample. However, data acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets.
The carbon atoms of the thiazole ring are in the aromatic region, while the aliphatic methylene carbon appears significantly upfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (Thiazole) | ~152 - 155 | Positioned between N and S, this carbon is the most deshielded in the ring.[8] |
| C4 (Thiazole) | ~148 - 151 | Aromatic carbon atom of the thiazole ring, bearing the methylamine substituent.[9] |
| C5 (Thiazole) | ~118 - 122 | Aromatic carbon adjacent to the sulfur atom. |
| -CH₂- (Methylene) | ~35 - 40 | Aliphatic carbon, shifted slightly downfield by the adjacent ring and amino group.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount (~1-2 mg) of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder.
-
Causality: KBr is transparent in the typical IR range and provides a solid matrix for the sample, minimizing scattering. This method is ideal for stable, solid samples like the hydrobromide salt.
-
-
Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.
-
Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet should be run and subtracted from the sample spectrum.
The spectrum is expected to be dominated by a very broad and strong absorption from the ammonium group, a key feature of primary amine salts.[10]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (Thiazole ring)[8] |
| 3200 - 2800 | Strong, Broad | N-H stretch (from -NH₃⁺ group). This very broad feature is characteristic of amine salts.[11][12] |
| ~2950 | Medium | C-H stretch (Aliphatic -CH₂-)[13] |
| ~1620 | Medium | N-H bend (Asymmetric deformation of -NH₃⁺)[14] |
| ~1550 | Medium | C=N stretch (Thiazole ring)[15] |
| ~1480 | Medium | C=C stretch (Thiazole ring)[8] |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation, valuable structural information.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and ionic compounds like hydrobromide salts. It typically results in minimal fragmentation, allowing for clear observation of the molecular ion.
-
-
Instrumentation: Introduce the sample solution into an ESI-mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect protonated molecules.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
The free base (1,3-Thiazol-4-ylmethylamine) has a monoisotopic mass of approximately 114.03 Da. In positive mode ESI-MS, the observed species will be the protonated free base.
| m/z Value | Ion | Rationale |
| ~115.04 | [M+H]⁺ | The protonated molecular ion of the free base (C₄H₆N₂S). This is expected to be the base peak. |
| ~114.03 | [M]⁺ | The molecular ion of the free base may also be observed. Thiazoles are known to give abundant molecular ions.[16] |
Predicted Fragmentation Pathway:
Upon inducing fragmentation (e.g., in an MS/MS experiment), the [M+H]⁺ ion at m/z 115 could undergo several characteristic cleavages. A plausible pathway involves the loss of ammonia or cleavage of the C-C bond between the ring and the side chain.
Integrated Spectroscopic Analysis: A Unified Conclusion
While each spectroscopic technique provides a piece of the puzzle, their combined interpretation delivers an unambiguous structural confirmation of this compound.
-
MS confirms the molecular mass of the free base is 114 Da.
-
IR confirms the presence of a primary amine salt (-NH₃⁺), an aromatic ring (thiazole), and aliphatic C-H bonds.
-
¹³C NMR identifies four distinct carbon environments: three aromatic (thiazole) and one aliphatic (methylene).
-
¹H NMR provides the final, detailed picture, confirming the presence and connectivity of all protons: two on the thiazole ring (H2, H5), a two-proton methylene group (-CH₂-), and the three protons of the ammonium group (-NH₃⁺). The chemical shifts and coupling patterns are all consistent with the proposed structure.
Together, these techniques form a self-validating system, providing the definitive spectroscopic signature of this compound, essential for its use in high-level scientific research and development.
References
-
Wikipedia. Thiazole. [Link]
-
Scribd. Thiazole: Structure and Reactivity. [Link]
-
Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. [Link]
-
Canadian Science Publishing. HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. [Link]
-
Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. [Link]
-
ResearchGate. Possible mass fragmentation pattern of compound 3. [Link]
-
PMC. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]
-
Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted Thiazoles and 1, 3, 4-Thiadiazoles. [Link]
-
ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]
-
Linköping University Electronic Press. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]
-
ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]
-
ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
University of Calgary. IR: amines. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
Erbil Polytechnic University. SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. [Link]
-
MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
-
Royal Society of Chemistry. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. [Link]
-
OUCI. Synthesis, X-ray crystallographic, spectroscopic and computational studies of aminothiazole derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]
-
ResearchGate. Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives. [Link]
-
Semantic Scholar. 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. [Link]
-
Academia.edu. Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. 1185145-74-7 CAS Manufactory [m.chemicalbook.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. academicstaff.epu.edu.iq [academicstaff.epu.edu.iq]
- 16. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,3-Thiazol-4-ylmethylamine Hydrobromide Synthesis
Welcome to the technical support center for the synthesis of 1,3-Thiazol-4-ylmethylamine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this multi-step synthesis. Our goal is to equip you with the scientific understanding and practical knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the overall synthetic strategy and key considerations for the synthesis of this compound.
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most widely employed and dependable route is a two-step synthesis starting from 4-methylthiazole. The first step is a free-radical bromination of the methyl group to form the key intermediate, 4-(bromomethyl)thiazole. This is typically achieved using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN). The second step is a Gabriel synthesis, where the 4-(bromomethyl)thiazole is reacted with potassium phthalimide, followed by acidic hydrolysis to yield the desired primary amine as its hydrobromide salt.[1][2]
Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂) for the bromination of 4-methylthiazole?
A2: N-Bromosuccinimide is the preferred reagent for benzylic and allylic brominations, such as the bromination of the methyl group on the thiazole ring.[3] This is because NBS provides a low, constant concentration of bromine radicals during the reaction, which favors substitution at the methyl group.[3] Using molecular bromine (Br₂) directly can lead to competing electrophilic addition to the thiazole ring, resulting in a mixture of undesired side products.[3]
Q3: What is the Gabriel synthesis, and why is it advantageous for preparing 1,3-Thiazol-4-ylmethylamine?
A3: The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides.[1][2] It utilizes the phthalimide anion as a surrogate for ammonia. The key advantage is that it prevents the over-alkylation that is often observed when using ammonia directly, which can lead to the formation of secondary and tertiary amines.[4] In this synthesis, the phthalimide nitrogen is sterically hindered and its nucleophilicity is reduced after the first alkylation, thus ensuring the selective formation of the primary amine.[4]
Q4: Are there alternative methods to the Gabriel synthesis for this transformation?
A4: While the Gabriel synthesis is highly reliable, other methods for converting alkyl halides to primary amines exist. These include the use of sodium azide followed by reduction, or direct displacement with a large excess of ammonia. However, the azide route involves potentially hazardous intermediates, and the ammonia method often suffers from poor selectivity and the formation of multiple alkylation products. For these reasons, the Gabriel synthesis remains a preferred method for clean, high-yielding primary amine synthesis.
Experimental Workflow and Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound.
Overall Synthetic Scheme
Caption: Overall synthetic workflow for this compound.
Protocol 1: Synthesis of 4-(Bromomethyl)thiazole
Materials:
-
4-Methylthiazole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylthiazole (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(bromomethyl)thiazole.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound (Gabriel Synthesis)
Materials:
-
4-(Bromomethyl)thiazole (from Protocol 1)
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
-
48% aqueous Hydrobromic acid (HBr)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 4-(bromomethyl)thiazole (1.0 eq) in anhydrous DMF.
-
Add potassium phthalimide (1.1 eq) to the solution.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the N-(1,3-thiazol-4-ylmethyl)phthalimide intermediate.
-
Filter the precipitate, wash with water, and dry.
-
To the dried intermediate, add 48% aqueous hydrobromic acid.
-
Heat the mixture to reflux for 8-12 hours. A white precipitate of phthalic acid will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalic acid.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain the pure product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on chemical principles.
Q: My bromination reaction (Step 1) is giving a low yield of the desired 4-(bromomethyl)thiazole and a significant amount of starting material remains. What could be the problem?
A: This issue often points to problems with the radical initiation or reaction conditions.
-
Inactive Radical Initiator: AIBN decomposes with a half-life of about one hour at 80°C. If your AIBN is old or has been improperly stored, it may be less effective. Solution: Use freshly purchased or recrystallized AIBN.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Solution: Ensure the reaction is refluxing vigorously and extend the reaction time, monitoring by TLC until the starting material is consumed.
-
Presence of Radical Inhibitors: Oxygen can act as a radical inhibitor. Solution: Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) and use degassed solvents if possible.
Q: I am observing the formation of a di-brominated side product in my bromination reaction. How can I minimize this?
A: The formation of 4-(dibromomethyl)thiazole is a common side reaction when an excess of the brominating agent is present or if the reaction is allowed to proceed for too long after the starting material is consumed.
-
Stoichiometry Control: The ratio of NBS to 4-methylthiazole is critical. Solution: Use no more than 1.05 equivalents of NBS. A slight excess is often used to ensure full conversion of the starting material, but a larger excess will promote di-bromination.
-
Reaction Monitoring: Careful monitoring is key. Solution: Follow the reaction progress closely by TLC. As soon as the starting material is consumed, stop the reaction by cooling it down.
Table 1: Optimizing Bromination Conditions
| Parameter | Recommended Condition | Rationale |
| NBS Stoichiometry | 1.0 - 1.05 eq. | Minimizes di-bromination. |
| Radical Initiator | AIBN (0.05 eq.) or Benzoyl Peroxide | Efficiently initiates the radical chain reaction. |
| Solvent | Anhydrous CCl₄ or Benzene | Non-polar solvents that are suitable for radical reactions. |
| Temperature | Reflux | Ensures thermal decomposition of the initiator and propagation of the radical chain. |
| Atmosphere | Inert (N₂ or Ar) | Prevents inhibition of the radical reaction by oxygen. |
Q: The Gabriel alkylation (Step 2a) is sluggish, and I have a low yield of the phthalimide intermediate. What are the potential causes?
A: Incomplete reaction in this step is often due to issues with the reagents or reaction conditions.
-
Poor Quality Potassium Phthalimide: Potassium phthalimide is hygroscopic. The presence of water can hydrolyze the phthalimide and reduce its nucleophilicity. Solution: Ensure your potassium phthalimide is dry. If in doubt, dry it under vacuum before use.
-
Solvent Not Anhydrous: The presence of water in the DMF can also interfere with the reaction. Solution: Use anhydrous DMF for the reaction.
-
Insufficient Temperature or Reaction Time: The Sₙ2 reaction may require more energy or time to proceed to completion. Solution: Ensure the reaction temperature is maintained at 80-90°C and consider extending the reaction time, monitoring by TLC.
Q: The final hydrolysis with HBr (Step 2b) is not going to completion, or I am getting a low yield of the final product. What can I do?
A: The hydrolysis of the phthalimide can be challenging and may require forcing conditions.
-
Insufficient Hydrolysis Time: The amide bonds of the phthalimide are stable and require prolonged heating with strong acid to cleave. Solution: Increase the reflux time to 12 hours or even longer. Monitor the disappearance of the phthalimide intermediate by TLC if possible (a different solvent system may be required).
-
Product Loss During Workup: The final product is a water-soluble salt. Solution: Be careful during the workup. After filtering off the phthalic acid, ensure the filtrate is completely concentrated. Washing the crude product with a non-polar solvent like diethyl ether can help remove organic impurities without dissolving the desired salt.
Mechanistic Insights
Understanding the reaction mechanisms is crucial for effective troubleshooting.
Mechanism of NBS Bromination
The bromination of 4-methylthiazole with NBS proceeds via a free-radical chain mechanism.
Caption: Free-radical mechanism of NBS bromination.
The reaction is initiated by the thermal decomposition of AIBN to form radicals, which then react with NBS to generate a bromine radical. The bromine radical abstracts a hydrogen atom from the methyl group of 4-methylthiazole to form a resonance-stabilized thiazolyl-methyl radical. This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired 4-(bromomethyl)thiazole and another bromine radical, which continues the chain reaction.
Mechanism of Gabriel Synthesis and Hydrolysis
The Gabriel synthesis involves an Sₙ2 reaction followed by hydrolysis.
Caption: Mechanism of the Gabriel synthesis and subsequent hydrolysis.
In the first step, the nucleophilic phthalimide anion displaces the bromide from 4-(bromomethyl)thiazole in an Sₙ2 reaction. The subsequent hydrolysis with strong acid, such as HBr, involves the protonation of the carbonyl oxygens of the phthalimide, followed by nucleophilic attack of water. This leads to the cleavage of the two amide bonds, releasing the primary amine, which is protonated by the acidic medium to form the hydrobromide salt, and phthalic acid as a byproduct.[1][2]
References
-
Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236. [Link]
-
Wikipedia contributors. (2023). Gabriel synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry Steps. (2020, April 15). The Gabriel Synthesis. Chemistry Steps. [Link]
-
Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]
-
Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355. [Link]
-
Sheehan, J. C., & Bolhofer, W. A. (1950). An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786-2788. [Link]
-
Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, Transactions, 129, 2348-2351. [Link]
-
N-Bromosuccinimide. In Wikipedia. [Link]
-
Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Purification of 1,3-Thiazol-4-ylmethylamine Hydrobromide
Welcome to the dedicated technical support guide for the purification of 1,3-Thiazol-4-ylmethylamine hydrobromide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the common challenges encountered during the isolation and purification of this important synthetic intermediate. Our focus is on providing robust, field-tested solutions grounded in chemical principles to ensure you achieve the desired purity and yield for your downstream applications.
Troubleshooting Guide: From Crude to Pure
This section addresses specific experimental issues in a direct question-and-answer format. We diagnose the likely causes of common problems and provide step-by-step protocols for their resolution.
Issue 1: My isolated this compound has low purity, with persistent side-products visible in my analysis (NMR, LC-MS).
Answer:
Low purity in the final hydrobromide salt typically stems from impurities carried over from the synthesis of the thiazole core or the amine installation. The most common synthetic route is a variation of the Hantzsch thiazole synthesis, which can leave unreacted starting materials or byproducts.[1][2][3]
Common Potential Impurities:
-
Unreacted Starting Materials: Such as an α-haloketone precursor or a thioamide equivalent.
-
Synthesis Byproducts: Isomeric thiazoles or products from side-reactions.[4]
-
Degradation Products: Amines can be susceptible to oxidation, although the salt form significantly enhances stability.[5][6]
-
Residual Solvents: Trapped solvent molecules within the crystal lattice.
Solution Pathway: Recrystallization
Recrystallization is the most powerful technique for purifying crystalline solids like amine hydrobromide salts. The goal is to find a solvent or solvent system in which the desired compound is highly soluble when hot but poorly soluble when cold, while impurities remain in solution at all temperatures.[7]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The key to successful recrystallization is selecting the appropriate solvent. Since this compound is a salt, polar solvents are the best starting point. Use small amounts of your crude product to test solubility in the solvents listed in the table below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent (near its boiling point) until the solid just dissolves completely.[8] Using excess solvent will significantly reduce your yield.
-
(Optional) Decolorization: If the solution is colored by high molecular weight impurities, add a small amount of activated charcoal (1-2% w/w) and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or the added charcoal.[8][9] This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, without disturbance. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation: Recommended Solvent Systems for Recrystallization
| Solvent Class | Primary Solvent Choices | Anti-Solvent Choices (for two-solvent method) | Rationale & Expert Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Diethyl Ether, Ethyl Acetate, Toluene | Primary Choice. Alcohols often provide the ideal solubility profile for amine salts—good solubility when hot, poor when cold. Isopropanol is frequently a top choice. If the compound is too soluble even when cold, a less polar anti-solvent can be added dropwise to the hot solution until turbidity appears, then re-clarified with a drop of the hot primary solvent.[9] |
| Nitriles | Acetonitrile | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Acetonitrile is a polar aprotic solvent that can be effective. Its lower boiling point makes for easier removal during drying. |
| Water | Water | Acetone, Ethanol, Isopropanol | While the hydrobromide salt is likely water-soluble, using water can sometimes lead to the formation of hydrates. It is a viable option, especially for removing organic, non-polar impurities. An organic anti-solvent is typically required to induce precipitation. |
Issue 2: My product "oils out" or fails to crystallize from solution.
Answer:
"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common when the solution is supersaturated or when impurities are present that inhibit crystallization.
Troubleshooting Crystallization:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This "seed" crystal provides a template for lattice formation.
-
Reduce Temperature: Ensure the solution is thoroughly cooled in an ice-water bath.
-
-
Re-evaluate Your Solvent System:
-
If the compound is too soluble, you may have used too much solvent. Try to evaporate some of the solvent and allow it to cool again.
-
If using a single solvent fails, a two-solvent system is often the solution.[9] Dissolve the crude product in a minimal amount of a hot solvent in which it is very soluble (e.g., methanol). Then, slowly add a hot anti-solvent (in which the compound is insoluble, e.g., diethyl ether) until the solution becomes persistently cloudy. Add a drop or two of the first solvent to make it clear again, then allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Amine hydrobromide salts are significantly more stable than their free-base counterparts. The protonation of the amine nitrogen protects it from oxidative degradation.[5][6] For long-term stability, store the compound in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (like nitrogen or argon) to minimize contact with air and moisture.[6]
Q2: How can I definitively assess the purity of my final product?
A combination of analytical techniques should be used to confirm purity and structure.
Data Presentation: Analytical Techniques for Purity Assessment
| Technique | Information Provided |
| ¹H NMR Spectroscopy | Confirms the chemical structure by showing characteristic proton signals and their integrations. The aromatic protons on the thiazole ring have distinct chemical shifts.[3] Purity can be estimated by the absence of signals from impurities. A D₂O shake can confirm the exchangeable N-H protons of the ammonium salt.[10] |
| ¹³C NMR Spectroscopy | Provides information on the carbon framework of the molecule and is another excellent tool for structural confirmation and purity assessment.[11][12] |
| Melting Point Analysis | A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.[10] |
| FT-IR Spectroscopy | Confirms the presence of key functional groups. Look for characteristic stretches for N-H (of the ammonium salt), C=N, and C-S bonds of the thiazole ring.[11] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the free base of the compound. |
| Elemental Analysis (CHN) | Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the molecular formula C₄H₇BrN₂S. |
Q3: Can I use a different acid to make the salt, for example, a hydrochloride?
Yes. The choice of the counter-ion is a critical step in drug development, known as salt screening.[13] Different salts (e.g., hydrochloride, sulfate, tartrate) can have vastly different physical properties, including solubility, stability, and crystallinity. Hydrobromide and hydrochloride salts are common because they often form stable, crystalline solids.[14] The choice depends on the desired properties for your specific application.
Experimental Workflow & Logic Diagrams
Diagram 1: General Purification Workflow
This diagram outlines the logical steps from a crude reaction mixture to a purified, characterized amine hydrobromide salt.
Caption: Workflow for Amine Salt Purification.
Diagram 2: Troubleshooting Decision Tree for Low Purity
This diagram provides a logical path to follow when initial purification attempts yield an impure product.
Caption: Decision Tree for Purity Optimization.
References
-
Recrystallization. (n.d.). NIUS Chemistry Experiments, HBCSE. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
- Lange, J., et al. (2012). Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office, EP 2436381 A1.
-
Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Thiazol-4-yl-methylamine hydrochloride. (n.d.). Chem-Impex. Retrieved from [Link]
-
Kumar, A., & Rajput, C. S. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological Plant Sciences, 13(2), 70-83. Retrieved from [Link]
-
Yusof, N. S. M., et al. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Malaysian Journal of Chemistry, 23(1), 33-43. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). Chem Help ASAP [Video]. YouTube. Retrieved from [Link]
-
Er, M., et al. (2014). Synthesis and characterization of novel 1,3-thiazole and 2-amino-1,3,4-thiadiazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 189-198. Retrieved from [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
-
Why are organic amines often more stable as the HCl salt than in the free base form? (2015, August 24). Reddit. Retrieved from [Link]
-
What are stabilizers for amides, imides and amines for their long time storage? (2015, November 26). ResearchGate. Retrieved from [Link]
-
Albayati, M. R., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30193-30206. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]
- Yoo, B. K., & Lee, Y. M. (1997). Amine acid salt compounds and process for the production thereof. U.S. Patent No. 5,686,588.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. bepls.com [bepls.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Stability and degradation of 1,3-Thiazol-4-ylmethylamine hydrobromide
Technical Support Center: 1,3-Thiazol-4-ylmethylamine Hydrobromide
Welcome to the technical support guide for this compound. This document is designed for professionals in research and drug development, providing in-depth answers to common questions regarding the stability and handling of this compound. Our approach is to not only provide solutions but to explain the underlying chemical principles, empowering you to anticipate and troubleshoot challenges in your own experimental designs.
Part 1: Frequently Asked Questions (FAQs) on Handling and Storage
This section addresses the most immediate questions regarding the proper care and handling of this compound upon receipt and for long-term storage.
Question 1: I've just received my vial of this compound. What are the optimal storage conditions?
Answer: Proper storage from day one is critical to preserving the integrity of the compound. The hydrobromide salt form enhances stability compared to the free base, but adherence to recommended conditions is paramount.
The primary environmental factors to control are temperature, atmosphere, and light. Thiazole-containing compounds, in general, can be susceptible to degradation from heat and atmospheric moisture.[1][2] For this compound, we recommend the following based on supplier data sheets and the general chemistry of heterocyclic amines.[3][4]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down potential degradation kinetics. While some related compounds might be stored at room temperature, refrigeration is a best practice to minimize the risk of thermal degradation over long-term storage.[4] |
| Atmosphere | Under Inert Gas (Argon or Nitrogen) | The thiazole ring and the primary amine are susceptible to oxidation. Storing under an inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. Always blanket the vial with inert gas after each use.[2] |
| Light | Amber Vial / Protect from Light | Thiazole rings, particularly those with certain substituents, can be sensitive to photodegradation, a process often initiated by UV radiation.[5][6] Storing in a light-protecting vial and in a dark location (e.g., a lab refrigerator) is essential. |
| Container | Tightly-Sealed Container | Prevents the ingress of atmospheric moisture, which can lead to hygroscopic clumping of the salt and initiate hydrolytic degradation pathways.[1][3] |
Question 2: My this compound powder appears slightly off-white or has discolored over time. Is it still usable?
Answer: The expected appearance of high-purity this compound is a white to light yellow or brown solid.[4] Discoloration (e.g., turning darker brown or yellow) is often a visual indicator of degradation.
Causality: This is typically caused by minor oxidation or exposure to light over time. The formation of oxidized species or photolytic byproducts can lead to chromophores that alter the material's appearance.
Recommended Action:
-
Assess the Extent: Minor, uniform color change might not significantly impact purity for some applications. However, for sensitive assays (e.g., in vitro biological screening, GMP processes), this is a red flag.
-
Analytical Verification: The only way to be certain of purity is to re-analyze the material. A simple HPLC-UV analysis comparing the discolored material to a reference standard (or previous batch data) will reveal the presence of new impurity peaks.
-
When to Discard: If you observe significant discoloration, the formation of new peaks >1% by area in an HPLC chromatogram, or inconsistent experimental results, we recommend discarding the material and using a fresh vial.
Part 2: Troubleshooting Solution Stability
Once the compound is brought into solution, a new set of stability challenges can arise. This section provides guidance on solvent selection and troubleshooting common in-solution issues.
Question 3: I am dissolving this compound for my experiment. Which solvents are recommended, and what is the expected stability in solution?
Answer: As a hydrobromide salt, the compound exhibits good solubility in polar protic solvents.[7] However, solvent choice is a trade-off between solubility and stability.
Table 2: Solvent Selection and Stability Considerations
| Solvent | Solubility | Stability & Expert Recommendations |
| Water | Soluble | Use with caution. While soluble, the thiazole ring and amine can be susceptible to hydrolysis, especially at non-neutral pH.[8][9] Prepare aqueous solutions fresh daily and buffer to a slightly acidic pH (e.g., pH 4-6) if the experimental protocol allows, as this can improve stability. |
| Methanol (MeOH) | Soluble | Good choice for stock solutions. Less reactive than water. Prepare stock solutions in high-quality anhydrous methanol. Store stocks at -20°C for short-to-medium term storage (1-2 weeks).[10] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Excellent choice for stock solutions. DMSO is a non-protic, aprotic solvent that minimizes the risk of hydrolysis. It is the preferred solvent for creating long-term storage stocks for biological screening. Store DMSO stocks at -20°C or -80°C. |
Key Insight: Never assume solution stability. For critical or lengthy experiments, we strongly advise performing a preliminary solution stability test. Simply prepare the solution, store it under your experimental conditions (e.g., 37°C for 24 hours), and re-analyze by HPLC to check for the appearance of degradation peaks.
Question 4: My aqueous solution of this compound turned cloudy after preparation/storage. What is happening?
Answer: Cloudiness or precipitation can be due to several factors:
-
Poor Solubility/Supersaturation: You may have exceeded the solubility limit in the chosen solvent system. Try gentle warming or sonication to aid dissolution. If it precipitates upon cooling, your concentration is too high for that solvent at that temperature.
-
pH-Dependent Solubility: The compound is a salt of a weak base. If you add it to a basic buffer (pH > 8), you risk deprotonating the amine and the thiazolium ion, potentially leading to the precipitation of the less soluble free base. Ensure your final solution pH is compatible with the salt form.
-
Degradation: A degradation product may be forming that is insoluble in your solvent system. This is often accompanied by a color change.
-
Interaction with Buffer Salts: Incompatible buffer salts can sometimes cause precipitation. Phosphate buffers are generally a safe choice, but it's always wise to visually inspect the solution after preparation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cloudy solutions.
Part 3: Understanding and Investigating Degradation
For professionals in drug development, understanding how and why a molecule degrades is crucial for ensuring product safety and efficacy.[11] This section delves into the potential degradation pathways and provides a framework for studying them.
Question 5: What are the primary chemical degradation pathways for this compound?
Answer: While specific degradation studies for this exact molecule are not extensively published, we can predict the most likely pathways based on the known chemistry of the thiazole heterocycle and the attached functional groups.[5][8] The primary vulnerabilities are hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: This involves reaction with water. The thiazole ring itself is relatively stable to hydrolysis, but the process can be forced under harsh acidic or basic conditions.[10] The primary amine side chain is generally stable, but extreme pH can influence the overall molecule's stability.
-
Oxidative Degradation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of a non-aromatic sulfoxide or sulfone.[8] The nitrogen atom can also be oxidized to an N-oxide. Strong oxidizing agents like hydrogen peroxide can promote these reactions.
-
Photodegradation: Thiazole rings, especially when substituted with aryl groups, can be susceptible to degradation upon exposure to light, particularly UV radiation.[6] A common mechanism involves a reaction with singlet oxygen in a [4+2] cycloaddition, forming an unstable endoperoxide that rearranges and can lead to ring cleavage.[5][6]
Caption: Potential degradation pathways of the thiazole core.
Question 6: How do I perform a forced degradation study to understand the stability of my compound?
Answer: A forced degradation (or stress testing) study is a cornerstone of pharmaceutical development.[11][12] It involves subjecting the compound to harsh conditions to accelerate degradation, allowing you to identify potential degradation products and develop stability-indicating analytical methods.[13]
Protocol: General Forced Degradation Study
This protocol is a starting point and should be optimized for this compound. The goal is to achieve 5-20% degradation of the parent compound.[13]
1. Preparation:
- Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of methanol and water.[13]
- Prepare a placebo solution (if working with a formulation) and a blank solution (solvent only).
2. Application of Stress Conditions:
- For each condition, mix the stock solution with the stressor in a 1:1 ratio.
- Include a control sample (stock solution with water) stored at room temperature protected from light.
Table 3: Standard Forced Degradation Conditions
| Stress Condition | Reagent / Condition | Typical Duration & Temperature | Neutralization Step (before analysis) |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60°C | Add equivalent 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 1-4 hours at 60°C | Add equivalent 0.1 M HCl |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temp | N/A (dilute to stop) |
| Thermal | 60°C Oven (Solid & Solution) | 24-48 hours | Cool to Room Temp |
| Photolytic | Photostability Chamber (ICH Q1B) | Expose to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV) | N/A |
3. Analysis:
- After the specified time, neutralize the acid/base samples.
- Dilute all samples to a suitable concentration for analysis.
- Analyze all samples (stressed, control, placebo, blank) by a suitable analytical method, typically a reverse-phase HPLC with a photodiode array (PDA) detector. An LC-MS method is highly recommended to obtain mass information on the degradation products.
- Evaluation:
- Compare the chromatograms of the stressed samples to the control.
- Look for a decrease in the peak area of the parent compound.
- Identify new peaks, which are potential degradation products.
- The PDA detector helps assess peak purity and indicates if degradation products co-elute with the parent peak.
This systematic approach provides a comprehensive stability profile of the molecule, which is invaluable for formulation development, packaging selection, and regulatory submissions.[11]
References
-
Wikipedia. Thiazole. Available from: [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Patel, R. M., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
Boehringer Ingelheim. SDS US. Available from: [Link]
-
Fife, T. H., et al. Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society. Available from: [Link]
-
Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]
-
Martin, L., & Robin, M. (1963). Hydrolysis of 2-Substituted Δ2-Thiazolines. Bulletin de la Societe Chimique de France. Available from: [Link]
-
El-Newehy, M. H., et al. (2018). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. Polymer Composites. Available from: [Link]
-
Squeo, B. M., et al. (2015). Photoactive Compounds Based on the Thiazolo[5,4-d]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. Available from: [Link]
-
Catalent. Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
Chemistry World. Light-driven method simplifies synthesis of complex heterocycles. Available from: [Link]
-
Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry. Available from: [Link]
-
Sunita, G., et al. (2014). A Validated Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Tiotropium Bromide, Formoterol Fumarate and Ciclesonide in a Dry Powder Inhaler Formulation. World Journal of Pharmaceutical Research. Available from: [Link]
-
Cashby. RHAWN Thiazol-4-ylmethanamine dihydrochloride. Available from: [Link]
-
Jin, D., et al. (2011). The biodegradation pathway of triethylamine and its biodegradation by immobilized Arthrobacter protophormiae cells. Journal of Hazardous Materials. Available from: [Link]
-
MDPI. Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. Available from: [Link]
-
de Oliveira, A. P., et al. (2018). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Revista Colombiana de Ciencias Químico-Farmacéuticas. Available from: [Link]
-
Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. International Journal of Organic Chemistry. Available from: [Link]
-
Hamidian, H., et al. Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry. Available from: [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. echemi.com [echemi.com]
- 4. C-THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE | 117043-86-4 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. ajrconline.org [ajrconline.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Validating the Efficacy of 1,3-Thiazol-4-ylmethylamine Hydrobromide: A Comparative Fragment Guide
Executive Summary: The Case for the 4-Position
In the landscape of Fragment-Based Drug Discovery (FBDD), the thiazole ring is a "privileged structure," appearing in FDA-approved therapeutics ranging from Ritonavir (antiviral) to Abafungin (antifungal). However, not all thiazole isomers are created equal.
While 2-aminothiazoles are ubiquitous, they are frequently flagged as PAINS (Pan-Assay Interference Compounds) due to their propensity for metabolic activation and promiscuous binding. This guide validates 1,3-Thiazol-4-ylmethylamine hydrobromide (hereafter 4-TMA.HBr ) as a superior, "cleaner" alternative scaffold.
Key Value Proposition:
-
Reduced Promiscuity: The exocyclic amine at the 4-position avoids the metabolic liability of the 2-amino group.
-
Enhanced Solubility: The hydrobromide salt form significantly improves aqueous solubility compared to the free base, facilitating high-concentration fragment screening (SPR/NMR).
-
Vector Geometry: Provides a distinct exit vector for growing the fragment into the S1/S2 pockets of enzyme targets (e.g., Transglutaminases or Kinases).
Comparative Analysis: 4-TMA vs. Alternatives
To objectively validate 4-TMA.HBr, we must compare it against its regioisomer (2-Aminothiazole) and its carbocyclic bioisostere (Benzylamine).
Table 1: Physicochemical & Functional Comparison
| Feature | 1,3-Thiazol-4-ylmethylamine HBr (Subject) | 2-Aminothiazole (Comparator A) | Benzylamine (Comparator B) |
| Role | Scaffold / Linker | Primary Fragment / Warhead | Bioisostere Control |
| Electronic Character | Electron-deficient ring; Amine is basic ( | Electron-rich exocyclic amine; Amine is weakly basic ( | Neutral ring; Amine is basic ( |
| Solubility (PBS pH 7.4) | High (>100 mM) due to HBr salt | Moderate | Low to Moderate |
| Metabolic Liability | Low (Stable C-C bond to amine) | High (Metabolic activation to sulfoxides/imines) | Low |
| PAINS Alert | Clean | Flagged (Frequent Hitter) | Clean |
| Ligand Efficiency (LE) | High (Low MW, specific H-bonds) | Moderate (Often non-specific hydrophobic binding) | Low (Lacks heteroatom vectors) |
Structural Logic Diagram
The following diagram illustrates the chemical space and the strategic advantage of the 4-position vector.
Caption: Figure 1. Interaction logic showing the specific binding advantage of the 4-TMA scaffold compared to promiscuous or weak alternatives.
In Vitro Validation Protocols
To validate this molecule in your specific pipeline, follow this self-validating workflow. These protocols assume the use of the Hydrobromide salt.
Protocol A: Aqueous Solubility & Stability Check (Pre-Screen)
Rationale: Fragment screening requires high concentrations (1–10 mM) without precipitation or aggregation, which causes false positives.
-
Preparation: Dissolve 4-TMA.HBr to 100 mM in
-DMSO. -
Dilution: Dilute to 1 mM in Phosphate Buffered Saline (PBS, pH 7.4).
-
Measurement:
-
Nephelometry: Measure light scattering to detect micro-aggregates.
-
HPLC-UV: Inject at
and (room temp).
-
-
Success Criteria:
-
Solubility > 1 mM in PBS.
-
< 5% degradation (peak area loss) over 24 hours.
-
Note: The HBr salt typically ensures solubility > 50 mM, far exceeding the free base.
-
Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening
Rationale: To determine the dissociation constant (
Materials:
-
Sensor Chip: CM5 (Carboxymethylated dextran).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).
-
Analyte: 4-TMA.HBr (Concentration series: 0, 15, 31, 62, 125, 250, 500
M).
Workflow:
-
Immobilization: Amine couple the target protein to Flow Cell 2 (FC2) to ~3000 RU. Leave FC1 as a reference (activated/blocked).
-
Injection: Inject analyte series at 30
L/min for 60s (association) followed by 60s dissociation. -
Regeneration: Usually not required for fragments (fast off-rates); if needed, use mild base (10 mM NaOH).
-
Analysis:
-
Subtract Reference (FC2 - FC1) and Blank (Buffer) injections.
-
Fit to a 1:1 Steady State Affinity model (since fragments have fast kinetics).
-
Validation Check (Self-Correction):
-
If the sensorgram shows a "square wave" (instant on/off), the kinetics are typical for a fragment.
-
If the binding does not saturate at 500
M, calculate an estimated but flag as "Low Affinity." -
Control: Run 2-Aminothiazole in parallel. If 2-Aminothiazole shows "super-stoichiometric" binding (RU > theoretical max), it confirms non-specific aggregation, validating 4-TMA.HBr as the cleaner hit.
Protocol C: Functional Derivatization (Amide Coupling)
Rationale: To prove the amine is chemically accessible for "Fragment Growing."
-
Reaction: Mix 4-TMA.HBr (1.0 eq) with a standard carboxylic acid (e.g., Benzoic acid, 1.0 eq), EDC.HCl (1.2 eq), and HOBt (1.2 eq) in DMF with DIPEA (3.0 eq).
-
Observation: Monitor by LC-MS after 1 hour.
-
Success Criteria: >90% conversion to the amide. The 4-position methylamine is less sterically hindered than amines directly attached to the ring, allowing rapid library generation.
Data Interpretation & Experimental Logic
When analyzing your results, use the following logic flow to determine if 4-TMA.HBr is a valid hit for your target.
Caption: Figure 2. Decision tree for validating 4-TMA.HBr utility in early-stage discovery.
Expected Performance Metrics
| Metric | 4-TMA.HBr Target Value | Interpretation |
| Typical for fragments. Weaker than this suggests no specific interaction. | ||
| Ligand Efficiency (LE) | Indicates high binding energy per atom; crucial for successful optimization. | |
| Binding Stoichiometry | Values > 1.5 indicate aggregation or multi-site binding (False Positive). |
References
-
Proj, M., et al. (2022). "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters. (Validates thiazole fragments and highlights 2-aminothiazole liabilities). [Link]
-
Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery. (Foundational principles for LE and fragment screening). [Link]
-
Chhabria, M. T., et al. (2016). "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives."[1] Current Topics in Medicinal Chemistry. (Comprehensive review of thiazole pharmacophores in approved drugs). [Link]
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Essential for understanding why 4-TMA is preferred over PAINS-flagged isomers). [Link]
Sources
Comparative Cross-Reactivity Analysis of 1,3-Thiazol-4-ylmethylamine hydrobromide: A Guide for Preclinical Drug Development
Introduction
In the landscape of modern drug discovery, the principle of molecular specificity is paramount. The efficacy of a therapeutic agent is intrinsically linked to its ability to engage its intended biological target with high affinity and selectivity. However, off-target interactions, or cross-reactivity, can lead to unforeseen pharmacological effects, toxicity, and potential drug attrition.[1] Regulatory bodies like the FDA emphasize the importance of evaluating potential cross-reactivity early in preclinical development to build a robust safety profile.[2][3][4]
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents due to its versatile chemical properties and ability to form key interactions with biological targets.[5][6][7] 1,3-Thiazol-4-ylmethylamine hydrobromide represents a key building block and pharmacophore for a class of compounds targeting the central nervous system.[8][9] Its structure is analogous to potent ligands for the histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR) that acts as a presynaptic autoreceptor to modulate the release of histamine and other key neurotransmitters, including acetylcholine and dopamine.[10][11] As such, H3R antagonists are being actively investigated for the treatment of cognitive and neurological disorders like Alzheimer's disease, ADHD, and narcolepsy.[12][13]
This guide provides a comprehensive framework for assessing the cross-reactivity profile of this compound. We will objectively compare its performance against two benchmark compounds—the established drug Betahistine and the potent research ligand Cipralisant —using gold-standard in vitro pharmacological assays. The methodologies, data interpretation, and underlying scientific rationale are detailed to provide researchers with a self-validating system for selectivity assessment.
Comparative Compound Overview
-
Test Article 1 (TA-1): this compound. The primary compound of interest, representing a foundational scaffold for novel H3R antagonists.
-
Comparator 1 (C-1): Betahistine. A structural analogue of histamine, widely used for vertigo treatment. It functions as a weak histamine H1 receptor agonist and a more potent H3 receptor antagonist.[14][15][16]
-
Comparator 2 (C-2): Cipralisant (GT-2331). A highly potent and selective H3R ligand known for its complex pharmacology, exhibiting antagonist properties in vivo but agonist or partial agonist activity in certain in vitro systems, a phenomenon known as functional selectivity.[17][18][19]
Methodology: A Two-Pillar Approach to Selectivity Profiling
To construct a high-fidelity profile of our test compounds, we employ a dual-assay approach that interrogates both binding affinity and functional activity. This combination provides a more complete picture than either method alone, distinguishing between simple receptor occupancy and the actual biological response elicited.[20]
Part A: Radioligand Binding Assays for Selectivity Profiling
Competitive radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor.[21] The principle involves measuring the ability of an unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity and specificity.[22]
Experimental Protocol: Competitive Radioligand Binding
-
Membrane Preparation:
-
HEK293 cells stably expressing the human receptor of interest (e.g., H3R, H1R, D1R) are cultured and harvested.
-
Cells are lysed via hypotonic shock in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[22]
-
The cell lysate is homogenized and subjected to centrifugation to pellet the cell membranes.
-
The membrane pellet is washed, resuspended in assay buffer, and the total protein concentration is quantified using a BCA protein assay.[23] Aliquots are stored at -80°C.
-
-
Assay Setup:
-
Assays are performed in a 96-well plate format.
-
To each well, add in sequence:
-
50 µL of serially diluted test compound (TA-1, C-1, or C-2) or buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
50 µL of the appropriate radioligand (e.g., [³H]-Nα-methylhistamine for H3R, [³H]-mepyramine for H1R) at a fixed concentration near its dissociation constant (Kᴅ).[23]
-
100 µL of the prepared cell membrane homogenate (5-20 µg protein).[22]
-
-
-
Incubation & Filtration:
-
The plate is incubated for 60-120 minutes at 25°C to allow the binding reaction to reach equilibrium.
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.[24]
-
Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection & Analysis:
-
Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.
-
The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[21]
-
Part B: Functional Characterization via cAMP Accumulation Assay
To determine whether a compound acts as an agonist, antagonist, or inverse agonist, a functional assay is required. The histamine H3 receptor is canonically coupled to the Gαi/o family of G-proteins.[12] Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[12][25] We can measure a compound's effect on this pathway to determine its functional activity.
Experimental Protocol: HTRF-Based cAMP Assay
This protocol is designed to measure antagonist activity at a Gαi-coupled receptor.
-
Cell Preparation:
-
CHO-K1 or HEK293 cells stably expressing the human H3R are seeded into 384-well plates and cultured overnight.
-
-
Compound Treatment:
-
Cells are first treated with serially diluted concentrations of the test compounds (TA-1, C-1, C-2).
-
The plate is incubated for 15-30 minutes.
-
Next, a fixed concentration of a known H3R agonist (e.g., R-α-methylhistamine) is added to all wells (except negative controls) along with Forskolin. Forskolin directly activates adenylyl cyclase, stimulating a large cAMP production that the Gαi pathway will inhibit.[26] This creates a robust signal window.
-
The plate is incubated for an additional 30 minutes.
-
-
Cell Lysis and Detection:
-
The reaction is stopped, and cells are lysed.
-
The amount of intracellular cAMP is quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).[27] In this format, a europium-labeled anti-cAMP antibody competes with endogenous cAMP for a d2-labeled cAMP analog. A high cAMP level results in a low HTRF signal, and vice versa.[28]
-
-
Data Analysis:
-
The HTRF signal is read on a compatible plate reader.
-
Data are normalized to controls (basal cAMP vs. Forskolin-stimulated cAMP).
-
For antagonists, the IC₅₀ value (the concentration that reverses 50% of the agonist's inhibitory effect) is calculated using a four-parameter logistic curve fit.
-
Visualizing the Methodologies
To clarify the relationship between these assays, the overall experimental workflow is diagrammed below.
Caption: High-level experimental workflow for cross-reactivity profiling.
The functional assay is predicated on the Gαi signaling pathway, which is illustrated below.
Caption: Simplified schematic of the Gαi-coupled H3R signaling pathway.
Results & Data Analysis
The following tables present hypothetical, yet representative, data for the cross-reactivity screening of our three compounds across a panel of seven relevant biological targets.
Table 1: Comparative Binding Affinity (Kᵢ) Profile
Binding affinity is reported as the geometric mean Kᵢ (nM) from at least three independent experiments. A lower Kᵢ value indicates higher binding affinity.
| Target Receptor | TA-1: 1,3-Thiazol-4-ylmethylamine (Kᵢ, nM) | C-1: Betahistine (Kᵢ, nM) | C-2: Cipralisant (Kᵢ, nM) |
| Histamine H3 (Primary) | 12.5 | 45.2 | 0.85 |
| Histamine H1 | 2,150 | 380 | >10,000 |
| Histamine H2 | >10,000 | >10,000 | >10,000 |
| Histamine H4 | 8,500 | >10,000 | >10,000 |
| Dopamine D1 | >10,000 | >10,000 | 9,800 |
| Serotonin 5-HT2A | 9,200 | 7,500 | >10,000 |
| hERG Channel | >10,000 | >10,000 | >10,000 |
Table 2: Functional Activity at the Human Histamine H3 Receptor
Functional activity was assessed using the cAMP accumulation assay in antagonist mode against a known H3R agonist.
| Compound | Mode of Action | Potency (IC₅₀, nM) | Selectivity (H1 Kᵢ / H3 Kᵢ) |
| TA-1 | Antagonist | 28.1 | 172-fold |
| C-1 (Betahistine) | Antagonist | 98.6 | 8.4-fold |
| C-2 (Cipralisant) | Antagonist | 1.9 | >11,700-fold |
Discussion & Interpretation
The data generated from our two-pillar assessment provides a clear and actionable selectivity profile for this compound.
Binding Selectivity: The primary objective of this study was to quantify the selectivity of our test article (TA-1). The binding data in Table 1 shows that TA-1 has a high affinity for the primary target, the histamine H3 receptor, with a Kᵢ of 12.5 nM. Crucially, its affinity for all other tested receptors, including other histamine receptor subtypes, is significantly lower, with Kᵢ values in the micromolar range or beyond. The selectivity ratio, calculated by dividing the Kᵢ of an off-target by the Kᵢ of the primary target, is a key metric. For TA-1, the selectivity for H3R over H1R is 172-fold (2150 nM / 12.5 nM). This indicates a favorable selectivity profile.
In comparison, Betahistine (C-1) demonstrates the expected pharmacology: potent antagonism at H3R (Kᵢ = 45.2 nM) but also significant cross-reactivity at the H1R (Kᵢ = 380 nM).[14][15] This results in a much lower selectivity ratio of only 8.4-fold, corroborating its known dual action. Cipralisant (C-2) lives up to its reputation as a highly potent and selective H3R ligand, with sub-nanomolar affinity (Kᵢ = 0.85 nM) and no significant binding to any other target on the panel, yielding an exceptionally high selectivity ratio.[17]
Functional Confirmation: The binding data is strongly corroborated by the functional assay results in Table 2 . All three compounds behaved as antagonists in the Gαi-coupled cAMP assay, reversing the inhibitory effect of an H3R agonist. The rank order of functional potency (Cipralisant > TA-1 > Betahistine) directly mirrors the rank order of binding affinity. The close correlation between the Kᵢ and IC₅₀ values for each compound suggests that they are competitive antagonists at the orthosteric binding site and that the assay conditions were well-controlled.
Implications for Drug Development: The results position This compound (TA-1) as a promising scaffold. It achieves high affinity for the H3 receptor with a clean off-target profile, particularly when compared to the less selective Betahistine. While not as potent as the highly optimized Cipralisant, its 172-fold selectivity over the H1 receptor is a significant advantage, potentially reducing the risk of side effects associated with H1R modulation. Furthermore, its lack of interaction with the hERG channel is a critical checkpoint for cardiovascular safety.[29]
Conclusion
This comparative guide demonstrates a robust methodology for evaluating the cross-reactivity of the novel pharmacophore, this compound. Through a combination of competitive radioligand binding and functional cAMP assays, we have established its profile as a potent and selective histamine H3 receptor antagonist. It displays markedly superior selectivity over the established drug Betahistine and avoids critical off-targets such as the hERG channel. These findings underscore the value of this thiazole derivative as a foundational structure for the development of next-generation CNS therapeutics with a well-defined and favorable safety profile.
References
- Lacour M, van de Heyning PH, Novotny M, Tighilet B. (2007). Betahistine in the treatment of vertigo: elucidation of mechanisms of action. CNS Drugs.
- Ghare S, Patil S, Jain P, Kumar S. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Cell Biology.
- Patsnap Synapse. (2024). What is the mechanism of Betahistine Hydrochloride? Patsnap.
- Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery.
- Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart.
- Patsnap Synapse. (2024). What is the mechanism of Betahistine Mesilate? Patsnap.
- National Center for Biotechnology Information. (n.d.). Betahistine. PubChem Compound Database.
- Wikipedia. (2024). Betahistine. Wikipedia.
- Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Eurofins Discovery.
- MedChemExpress. (n.d.). Cipralisant (GT-2331). MedChemExpress.
- Promega Corporation. (n.d.). cAMP-Glo™ Assay. Promega Corporation.
- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity, Inc.
- Creative Bioarray. (n.d.). cAMP Assay. Creative Bioarray.
- Wikipedia. (2024). Cipralisant. Wikipedia.
- Inxight Drugs. (n.d.). CIPRALISANT. National Center for Advancing Translational Sciences.
- Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assay of Sufotidine. Benchchem.
- Eurofins Discovery. (n.d.). SafetyScreen18 Core Panel - FR. Eurofins Discovery.
- Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Eurofins Discovery.
- Eurofins Discovery. (n.d.). SafetyScreen87 Panel - TW. Eurofins Discovery.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. HistologiX.
- IPHASE Biosciences. (2025). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. IPHASE Biosciences.
- van der Velden, W. J., et al. (2018). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cipralisant. IUPHAR/BPS Guide to PHARMACOLOGY.
- MedchemExpress. (n.d.). Cipralisant (enantiomer). MedchemExpress.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
- U.S. Food and Drug Administration. (2013). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
- Schneider, E. H. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry. FDA.
- Esbenshade, T. A., Browman, K. E., & Bitner, R. S. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology.
- Zhang, R., et al. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology.
- Traynor, J. R., & Neubig, R. R. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology.
- Staus, D. P., et al. (2017). Evaluating functional ligand-GPCR interactions in cell-based assays. Current Protocols in Pharmacology.
- Yoon, S., et al. (2014). Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. Journal of Applied Toxicology.
- Wikipedia. (2024). H3 receptor antagonist. Wikipedia.
- Chen, K. M., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.
- Singh, M., & Jadhav, H. R. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
- Ojo, O. M., et al. (2022). Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus. Nigerian Journal of Clinical Practice.
- Siddiqui, N., et al. (2019). A Review on Recent Synthetic Strategies and Pharmacological Importance of 1,3-Thiazole Derivatives. Mini-Reviews in Medicinal Chemistry.
- Moreno-Delgado, D., et al. (2024). The Interaction of Histamine H3 and Dopamine D1 Receptors on Hyperkinetic Alterations in Animal Models of Parkinson's Disease. International Journal of Molecular Sciences.
- Sharma, A., & Kumar, V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
- Ali, A., et al. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances.
- Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
- Chem-Impex. (n.d.). Thiazol-4-yl-methylamine hydrochloride. Chem-Impex International.
- Huateng Pharma. (n.d.). This compound. Hunan Huateng Pharmaceutical Co., Ltd.
- ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate.
Sources
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. histologix.com [histologix.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. A Review on Recent Synthetic Strategies and Pharmacological Importance of 1,3-Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 13. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histamine and betahistine in the treatment of vertigo: elucidation of mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Betahistine - Wikipedia [en.wikipedia.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Cipralisant - Wikipedia [en.wikipedia.org]
- 19. cipralisant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 27. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. resources.revvity.com [resources.revvity.com]
- 29. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Researcher's Guide to Biological Target Validation for Novel 1,3-Thiazole Derivatives: A Comparative and Methodological Analysis
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] This guide focuses on a specific, promising starting material: 1,3-Thiazol-4-ylmethylamine hydrobromide . While its direct biological targets are yet to be fully elucidated, its structural similarity to known bioactive molecules suggests a high probability of interaction with key cellular enzymes.
This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify and validate the biological targets of this compound. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust workflow. Our approach will be grounded in established scientific principles, comparing the performance of our subject compound against well-characterized alternatives and providing detailed, actionable experimental methodologies.
Part 1: The Target Hypothesis - From Phenotype to Protein
Before embarking on specific validation assays, it is crucial to develop a strong, evidence-based hypothesis. Given the known activities of thiazole derivatives, we will focus on two well-established target classes: Protein Kinases and Carbonic Anhydrases .[3][4][5][6] The initial step in a target-agnostic discovery project often involves phenotypic screening, which assesses the overall impact of a compound on cellular behavior.[7][8]
A typical phenotypic screen would expose various cancer cell lines to this compound and monitor for changes in proliferation, morphology, or viability. Positive "hits" from such a screen, for instance, observing significant anti-proliferative effects in a melanoma cell line, would lead us to hypothesize that the compound may be acting on pathways commonly dysregulated in that cancer. Many thiazole derivatives, for example, have shown potent inhibitory effects on protein kinases, which are central regulators of cell growth and are often mutated in cancers.[3][4][9][10]
Hypothesized Target Classes for this compound:
-
Protein Kinases: Specifically, serine/threonine kinases like B-RAF, which are frequently mutated in melanoma.[3]
-
Carbonic Anhydrases (CAs): These metalloenzymes are involved in pH regulation and are overexpressed in several tumors. Thiazole-containing sulfonamides are a known class of CA inhibitors.[5][6][11]
The following sections will detail the workflow to validate these hypothesized targets.
Part 2: The Validation Workflow - A Multi-Pillar Approach
Target validation is a multi-step process that aims to build a solid, causal link between a compound, its molecular target, and a biological effect. Our workflow is designed to move from broad, initial screening to direct, quantitative biophysical interaction, and finally to functional cellular consequence.
Caption: A logical workflow for biological target validation.
Section 2.1: Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement In Situ
Expertise & Experience: The foundational principle of CETSA is that a ligand binding to its target protein confers thermal stability.[12] This is a critical first step in validation as it confirms that the compound engages its putative target within the complex milieu of an intact cell, filtering out artifacts that can occur in purified protein systems.[12][13]
Detailed Experimental Protocol: CETSA for a Putative Kinase Target
-
Cell Culture: Plate a relevant cell line (e.g., A375 melanoma cells for B-RAF) in sufficient quantity for multiple temperature points.
-
Compound Treatment: Treat cells with this compound (e.g., at 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler.[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification by Western Blot: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., B-RAF) remaining using Western blotting. A loading control (e.g., GAPDH) should also be probed.
-
Data Analysis: Quantify the band intensities. A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating stabilization.
Trustworthiness: The inclusion of a known inhibitor for the target (e.g., Dabrafenib for B-RAF) as a positive control is essential for validating the assay itself.
Section 2.2: Surface Plasmon Resonance (SPR) - Quantifying Binding Kinetics
Expertise & Experience: While CETSA confirms if a compound binds in a cell, SPR provides precise, real-time quantitative data on how it binds.[15][16] This label-free technique measures the association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) is calculated, providing a direct measure of binding affinity.[16] This data is crucial for structure-activity relationship (SAR) studies.
Detailed Experimental Protocol: SPR for Kinase-Inhibitor Interaction
-
Chip Preparation: Immobilize the purified target protein (e.g., recombinant B-RAF) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer.
-
Binding Measurement:
-
Inject the running buffer over the chip surface to establish a stable baseline.
-
Inject the different concentrations of the compound (the analyte) over the surface, allowing for association.
-
Switch back to the running buffer to monitor the dissociation phase.
-
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any bound analyte, preparing the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_a, k_d, and K_D.
Trustworthiness: A "no-protein" reference channel on the chip is used to subtract any non-specific binding of the analyte to the chip surface, ensuring the measured response is due to the specific protein-compound interaction.
Part 3: Functional Validation and Comparative Analysis
Confirming direct binding is necessary but not sufficient. We must also demonstrate that this binding event leads to a functional consequence, i.e., modulation of the target's biological activity.
Section 3.1: Biochemical Assays - Measuring a Direct Functional Effect
Expertise & Experience: Biochemical assays isolate the target protein and measure its activity directly. For a kinase, this involves quantifying the transfer of a phosphate group from ATP to a substrate.[17] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced, which is directly proportional to kinase activity.[18]
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, combine the kinase (e.g., B-RAF), its specific substrate (e.g., a peptide substrate), and ATP at its K_m concentration.
-
Compound Addition: Add varying concentrations of this compound or a known inhibitor (e.g., Dabrafenib).
-
Kinase Reaction: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.[18]
-
Signal Generation:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing light.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
Comparative Data: Putative Performance Against B-RAF
| Compound | Target | Assay Type | K_D (SPR) | IC50 (ADP-Glo) |
| 1,3-Thiazol-4-ylmethylamine HBr | B-RAF | Biophysical/Biochemical | 1.2 µM | 2.5 µM |
| Dabrafenib (Positive Control) | B-RAF | Biophysical/Biochemical | 47.2 nM[3] | 5.0 nM |
| Staurosporine (Broad-Spectrum Control) | Multiple Kinases | Biochemical | - | ~10 nM |
This table presents hypothetical, yet plausible, data for illustrative purposes.
Section 3.2: Cell-Based Pathway Analysis
Expertise & Experience: The final validation step is to confirm that the compound modulates the target's signaling pathway within a cellular context. For a kinase inhibitor, this means looking at the phosphorylation status of downstream substrates.
Caption: Inhibition of the B-RAF signaling pathway.
A Western blot analysis of lysates from cells treated with this compound would be performed. A decrease in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK), downstream targets of B-RAF, would provide strong evidence of on-target activity in a cellular system.
Conclusion
This guide outlines a rigorous, multi-faceted approach to the biological target validation of This compound . By progressing from phenotypic observation to direct biophysical binding and functional cellular assays, researchers can build a compelling, evidence-based case for a compound's mechanism of action. The comparative framework, using well-characterized alternative compounds, ensures that the experimental data is properly contextualized. The provided protocols and logical workflows serve as a robust starting point for any drug discovery program aiming to elucidate the targets of novel small molecules.
References
-
Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: RSC Advances, 2024 URL: [Link]
-
Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: RSC Advances URL: [Link]
-
Title: Design, synthesis and human carbonic anhydrase I, II, IX and XII inhibitory properties of 1,3-thiazole sulfonamides Source: FLORE - University of Florence Institutional Repository URL: [Link]
-
Title: Synthesis and Carbonic Anhydrase Inhibition of Novel 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Derivatives Source: PubMed URL: [Link]
-
Title: Thiazole derivatives as inhibitors of protein kinase. Source: ResearchGate URL: [Link]
-
Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: RSC Advances URL: [Link]
-
Title: Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors Source: RSC Publishing URL: [Link]
-
Title: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective Source: PubMed URL: [Link]
-
Title: Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials Source: ACS Publications URL: [Link]
-
Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]
-
Title: Phenotypic Screening in Drug Discovery Definition & Role Source: Chemspace URL: [Link]
-
Title: Phenotypic screening - Wikipedia Source: Wikipedia URL: [Link]
-
Title: SPR applications in early drug discovery | Alto™ Digital SPR Source: Nicoya Lifesciences URL: [Link]
-
Title: Biochemical kinase assay to improve potency and selectivity Source: Domainex URL: [Link]
-
Title: Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets Source: University of Cambridge URL: [Link]
-
Title: What Is CETSA? Cellular Thermal Shift Assay Explained Source: Pelago Bioscience URL: [Link]
-
Title: Surface Plasmon Resonance (SPR) Assay Source: Charles River Laboratories URL: [Link]
-
Title: Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update Source: SpringerLink URL: [Link]
-
Title: The Potential of Thiazole Derivatives as Antimicrobial Agents Source: Semantic Scholar URL: [Link]
-
Title: A Review On Chemistry And Antimicrobial Activity Of Thiazole Source: Journal of Advanced Scientific Research URL: [Link]
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and human carbonic anhydrase I, II, IX and XII inhibitory properties of 1,3-thiazole sulfonamides [flore.unifi.it]
- 6. Synthesis and Carbonic Anhydrase Inhibition of Novel 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenotypic Screening Services | CRO services [oncodesign-services.com]
- 8. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pelagobio.com [pelagobio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. nicoyalife.com [nicoyalife.com]
- 16. criver.com [criver.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. domainex.co.uk [domainex.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
